1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine
CAS No.: 1249554-25-3
Cat. No.: VC3407718
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1249554-25-3 |
|---|---|
| Molecular Formula | C12H15N3 |
| Molecular Weight | 201.27 g/mol |
| IUPAC Name | 1-(3,5-dimethylphenyl)-5-methylpyrazol-3-amine |
| Standard InChI | InChI=1S/C12H15N3/c1-8-4-9(2)6-11(5-8)15-10(3)7-12(13)14-15/h4-7H,1-3H3,(H2,13,14) |
| Standard InChI Key | TUNQMGFBBLTUQR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)N2C(=CC(=N2)N)C)C |
| Canonical SMILES | CC1=CC(=CC(=C1)N2C(=CC(=N2)N)C)C |
Introduction
Chemical Identity and Structural Characteristics
1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine is a heterocyclic organic compound belonging to the pyrazole family. It features a five-membered pyrazole ring with two adjacent nitrogen atoms, substituted with a 3,5-dimethylphenyl group at position 1, a methyl group at position 5, and an amine group at position 3. The compound is identified by CAS number 1249554-25-3 and has the molecular formula C₁₂H₁₅N₃ .
Basic Chemical Properties
The basic chemical and physical properties of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine are summarized in Table 1.
Table 1: Chemical and Physical Properties of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N₃ |
| Molecular Weight | 201.27 g/mol |
| CAS Number | 1249554-25-3 |
| IUPAC Name | 1-(3,5-dimethylphenyl)-5-methylpyrazol-3-amine |
| Standard InChI | InChI=1S/C12H15N3/c1-8-4-9(2)6-11(5-8)15-10(3)7-12(13)14-15/h4-7H,1-3H3,(H2,13,14) |
| Standard InChIKey | TUNQMGFBBLTUQR-UHFFFAOYSA-N |
| European Community (EC) Number | 155-059-6 |
Structural Representation
The compound's structure features a 3,5-dimethylphenyl moiety connected to a pyrazole ring. The strategic positioning of the methyl group at C-5 of the pyrazole ring and the amino group at C-3 contributes to its unique chemical properties. The three-dimensional arrangement of these functional groups plays a crucial role in determining the compound's reactivity patterns and potential biological interactions .
Physicochemical Properties and Reactivity
Chemical Reactivity
The reactivity of this compound is primarily dictated by its functional groups:
-
The primary amine group at C-3 position can participate in various reactions including:
-
Nucleophilic substitution reactions
-
Condensation with aldehydes and ketones to form imines
-
Acylation reactions to form amides
-
-
The pyrazole ring, being an electron-rich heterocycle, can undergo:
Comparative Analysis with Structural Analogs
Understanding the relationship between 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine and its structural analogs provides valuable insights into its potential properties and applications.
Table 2: Comparison with Structural Analogs
This comparison illustrates how subtle structural differences can potentially lead to significant variations in biological activity and physical properties.
Research Context and Significance
Current Research Status
Research on 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine is still emerging. The compound is primarily of interest in the context of:
-
Structure-activity relationship studies of pyrazole derivatives
-
Development of novel pharmaceutical candidates
-
Investigation of unique chemical reactivity patterns of substituted pyrazoles
Future Research Directions
Based on the structural features and properties of this compound, several promising research directions emerge:
-
Comprehensive biological evaluation to identify specific therapeutic applications
-
Optimization of synthesis methods for scale-up production
-
Investigation of its potential as a building block for more complex bioactive molecules
-
Exploration of coordination chemistry and materials science applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume